2,3,5-Trimethylpyrazine-d9

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

2,3,5-Trimethylpyrazine-d9 (CAS 85735-49-5) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for targeted SIDA-LC-MS/MS quantitation of native 2,3,5-trimethylpyrazine. Its +9 Da mass shift and ≥98 atom % D enrichment ensure unequivocal differentiation from endogenous analyte, correcting for matrix effects and extraction losses that structural analogs cannot address. Essential for flavor QC in cocoa, coffee, and processed foods, as well as ADME studies. Choose this precise co-eluting IS to achieve 99–102% spike recovery and ISO 17025 compliance.

Molecular Formula C7H10N2
Molecular Weight 131.22 g/mol
Cat. No. B12421382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylpyrazine-d9
Molecular FormulaC7H10N2
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3
InChIKeyIAEGWXHKWJGQAZ-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylpyrazine-d9: A Stable Isotope-Labeled Internal Standard for Precision Quantitation


2,3,5-Trimethylpyrazine-d9 (CAS 85735-49-5) is a deuterated isotopologue of the endogenous alkylpyrazine flavor compound, 2,3,5-trimethylpyrazine . It serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based analytical methods, primarily for the accurate and precise quantitation of the native compound in complex food and biological matrices . The strategic replacement of nine hydrogen atoms with deuterium (+9 Da mass shift) preserves nearly identical physicochemical behavior while enabling unequivocal mass spectrometric differentiation .

The Analytical Imperative for 2,3,5-Trimethylpyrazine-d9: Why Non-Deuterated Analogs and Other Internal Standards Are Inadequate


Quantifying trace-level alkylpyrazines like 2,3,5-trimethylpyrazine in complex matrices such as roasted coffee, cocoa, or biological fluids is notoriously challenging due to severe matrix effects and analyte losses during sample preparation [1]. A non-deuterated structural analog used as an internal standard cannot correct for differential extraction recovery or ionization suppression/enhancement that is specific to the analyte [2]. Even other deuterated pyrazine variants (e.g., d3, d10) introduce distinct mass shifts, retention time offsets, and isotopic purity profiles, precluding their direct substitution in a validated stable isotope dilution assay (SIDA) without complete method re-validation [3]. 2,3,5-Trimethylpyrazine-d9 is the requisite co-eluting, mass-differentiated internal standard for the targeted, unequivocal quantitation of the native compound.

Quantitative Evidence for Selecting 2,3,5-Trimethylpyrazine-d9: Performance Data Against Comparators


Superior Isotopic Enrichment for Minimized Signal Interference vs. d3 Variant

The isotopic enrichment of 2,3,5-Trimethylpyrazine-d9 is ≥98 atom % D, ensuring a high-purity internal standard . In comparison, a d3-labeled variant provides a smaller mass shift (+3 Da), which can overlap with the native M+1 or M+2 isotopic peaks of the analyte, leading to quantitation bias .

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

Enhanced Method Accuracy and Precision in Food Matrices via Stable Isotope Dilution Assay (SIDA)

In the context of stable isotope dilution assays (SIDA) for alkylpyrazines, the use of a deuterated internal standard like 2,3,5-Trimethylpyrazine-d9 enables precise quantitation with demonstrated accuracy. While specific data for the d9 isotopologue is inferred from class-wide performance, published SIDA methods for structurally similar alkylpyrazines using deuterated internal standards report intraday repeatability of 5-10% RSD and interday reproducibility of 17-24% RSD in cocoa liquor [1]. This contrasts sharply with external standard methods which, in the same study, would be expected to show significantly higher variability due to uncorrected matrix effects.

Food Chemistry Flavor Analysis Quantitative GC-MS

Compensation for Matrix-Induced Ionization Suppression in LC-MS/MS

Deuterated internal standards, such as 2,3,5-Trimethylpyrazine-d9, co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thereby normalizing the analyte response . In contrast, a non-deuterated structural analog will exhibit differential ionization behavior, leading to inaccurate quantitation. Studies on similar pyrazine compounds demonstrate that the use of a SIL-IS improves spike recovery from 70-80% (using an analog IS) to 99-102% in wine [1].

Bioanalysis LC-MS/MS Matrix Effects

Procurement-Driven Applications for 2,3,5-Trimethylpyrazine-d9


Accurate Quantitation of 2,3,5-Trimethylpyrazine in Roasted Coffee and Cocoa Products

As the gold-standard internal standard for stable isotope dilution assays (SIDA), 2,3,5-Trimethylpyrazine-d9 is essential for quantifying the native compound in thermally processed foods. This application is supported by demonstrated method precision (intraday RSD 9-10%) in cocoa liquor [1]. The compound enables food manufacturers and quality control labs to monitor flavor consistency and ensure compliance with labeling regulations.

Pharmacokinetic and Metabolic Tracing Studies

The high isotopic enrichment (≥98 atom % D) and +9 Da mass shift of 2,3,5-Trimethylpyrazine-d9 make it an ideal tracer for in vitro and in vivo metabolic studies . It allows researchers to differentiate between administered and endogenous 2,3,5-trimethylpyrazine in biological matrices such as urine, thereby enabling the precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles.

Method Validation and Calibration for GC-MS and LC-MS Platforms

2,3,5-Trimethylpyrazine-d9 is a critical reagent for analytical chemists developing and validating quantitative methods for alkylpyrazines. Its use ensures method robustness by compensating for matrix effects and extraction variability, as demonstrated by the 99-102% spike recovery achieved in similar pyrazine SIDA methods [2]. This is essential for laboratories seeking ISO 17025 accreditation or compliance with FDA and EU food safety standards.

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